
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane is a fluorinated organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with an ethynyl group and a tetrafluoroethyl group
Méthodes De Préparation
The synthesis of 1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the fluorine atoms, forming new derivatives.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene products.
Applications De Recherche Scientifique
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with high thermal stability and chemical resistance.
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Electronics: Due to its electronic properties, it is being investigated for use in organic electronics and as a component in semiconductors.
Mécanisme D'action
The mechanism by which 1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical reactions.
Comparaison Avec Des Composés Similaires
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
1,1,2,2-Tetrafluoroethylcyclopropane: Lacks the ethynyl group, resulting in different reactivity and applications.
1-Ethynylcyclopropane: Lacks the tetrafluoroethyl group, leading to lower chemical stability and different electronic properties.
1-(1,1,2,2-Tetrafluoroethyl)cyclopropane:
The presence of both the ethynyl and tetrafluoroethyl groups in this compound makes it unique, providing a combination of high reactivity and stability, which is advantageous for various applications.
Propriétés
Formule moléculaire |
C7H6F4 |
|---|---|
Poids moléculaire |
166.12 g/mol |
Nom IUPAC |
1-ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane |
InChI |
InChI=1S/C7H6F4/c1-2-6(3-4-6)7(10,11)5(8)9/h1,5H,3-4H2 |
Clé InChI |
LVMBVTYYUPDLTF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CC1)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
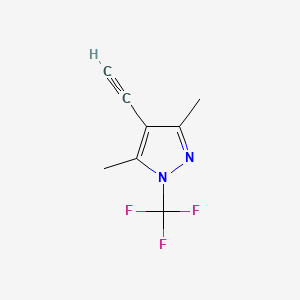
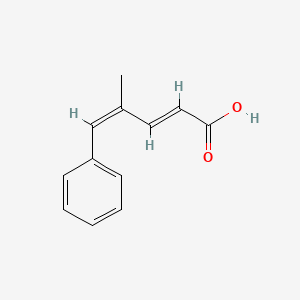
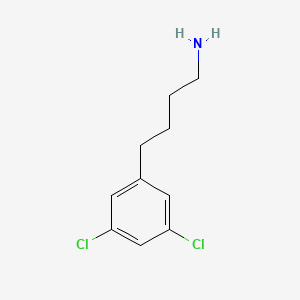
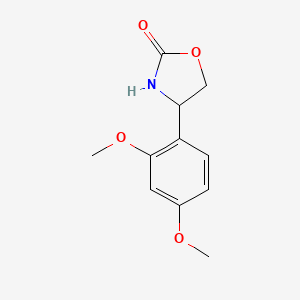
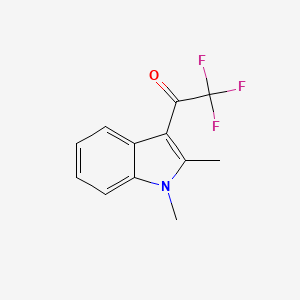
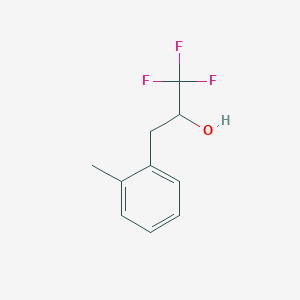
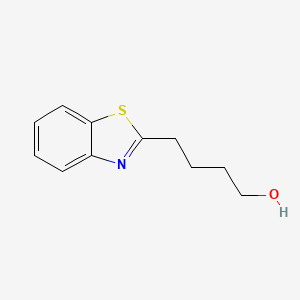
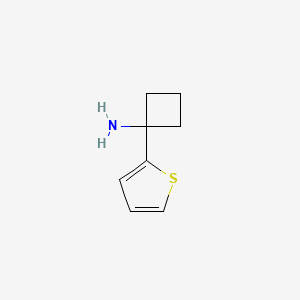
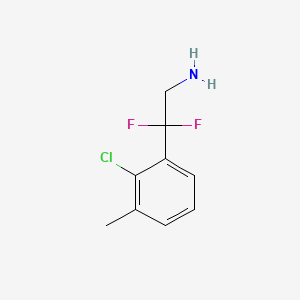
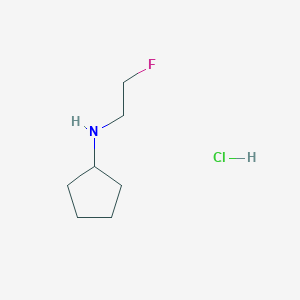
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
![[4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)

